molecular formula C17H15N5O7 B3836476 1-(3,5-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine

1-(3,5-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine

Cat. No.: B3836476
M. Wt: 401.3 g/mol
InChI Key: RRYPLOWULZMVOB-UHFFFAOYSA-N
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Description

1-(3,5-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine is a synthetic organic compound that belongs to the class of piperazines Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine typically involves the acylation of piperazine with 3,5-dinitrobenzoyl chloride and 4-nitrophenyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the process. Purification methods such as recrystallization or chromatography would be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperazine derivative.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water

Major Products Formed

    Reduction: 1-(3,5-diaminobenzoyl)-4-(4-aminophenyl)piperazine

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used

    Hydrolysis: 3,5-dinitrobenzoic acid and 4-nitrophenylpiperazine

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: As a probe to study the interactions of piperazine derivatives with biological targets.

    Medicine: Potential use in the development of new therapeutic agents, particularly those targeting the central nervous system.

    Industry: Possible applications in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3,5-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine would depend on its specific application. In medicinal chemistry, piperazine derivatives often interact with neurotransmitter receptors or enzymes, modulating their activity. The nitro groups may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-dinitrobenzoyl)piperazine: Lacks the 4-nitrophenyl group, potentially altering its reactivity and applications.

    4-(4-nitrophenyl)piperazine: Lacks the 3,5-dinitrobenzoyl group, which may affect its pharmacological properties.

    1-benzoyl-4-phenylpiperazine: A simpler analog without nitro groups, used in various pharmacological studies.

Uniqueness

1-(3,5-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine is unique due to the presence of both 3,5-dinitrobenzoyl and 4-nitrophenyl groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

(3,5-dinitrophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O7/c23-17(12-9-15(21(26)27)11-16(10-12)22(28)29)19-7-5-18(6-8-19)13-1-3-14(4-2-13)20(24)25/h1-4,9-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYPLOWULZMVOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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